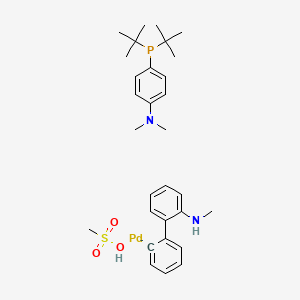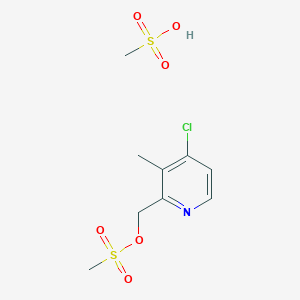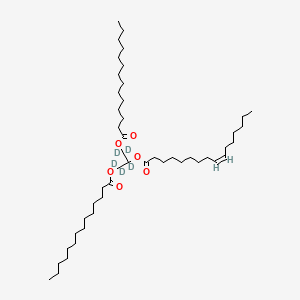
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Pyrrole Group: The pyrrole group can be introduced via a Vilsmeier-Haack reaction, where the quinoline derivative reacts with a Vilsmeier reagent (formed from DMF and POCl3) to form an intermediate, which then undergoes cyclization with an appropriate amine to form the pyrrole ring.
Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinoline-pyrrole intermediate reacts with tert-butylbenzene in the presence of a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and pyrrole derivatives.
科学的研究の応用
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and pyrrole groups, resulting in different chemical and biological properties.
4-(1H-Pyrrol-1-YL)quinoline: Similar structure but without the tert-butylphenyl group, affecting its reactivity and applications.
2-(4-Tert-butylphenyl)quinoline:
Uniqueness
2-(4-Tert-butylphenyl)-4-(1H-pyrrol-1-YL)quinoline is unique due to the presence of both the tert-butylphenyl and pyrrole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.
特性
CAS番号 |
853310-89-1 |
|---|---|
分子式 |
C23H22N2 |
分子量 |
326.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4-pyrrol-1-ylquinoline |
InChI |
InChI=1S/C23H22N2/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21/h4-16H,1-3H3 |
InChIキー |
HVBHVQFYNAMMKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)









![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)
